molecular formula C19H18N4O B2930331 (Z)-N'-benzylidene-3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide CAS No. 387832-69-1

(Z)-N'-benzylidene-3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2930331
CAS No.: 387832-69-1
M. Wt: 318.38
InChI Key: WENZUGWHODCYQW-MOSHPQCFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N'-Benzylidene-3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide is a pyrazole-based carbohydrazide derivative characterized by a 4-ethylphenyl group at position 3 of the pyrazole ring and a benzylidene hydrazone moiety at position 3. Its molecular formula is C₁₉H₁₈N₄O₂, with a stereospecific Z-configuration at the hydrazone double bond . The compound’s structural uniqueness lies in the combination of the ethyl-substituted phenyl group and the hydroxyl-containing benzylidene moiety, which may influence its physicochemical and biological properties.

Key structural features:

  • Pyrazole core: A five-membered aromatic ring with two adjacent nitrogen atoms.
  • 4-Ethylphenyl substituent: Introduces hydrophobicity and steric bulk.

Properties

CAS No.

387832-69-1

Molecular Formula

C19H18N4O

Molecular Weight

318.38

IUPAC Name

N-[(Z)-benzylideneamino]-3-(4-ethylphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C19H18N4O/c1-2-14-8-10-16(11-9-14)17-12-18(22-21-17)19(24)23-20-13-15-6-4-3-5-7-15/h3-13H,2H2,1H3,(H,21,22)(H,23,24)/b20-13-

InChI Key

WENZUGWHODCYQW-MOSHPQCFSA-N

SMILES

CCC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CC=C3

solubility

not available

Origin of Product

United States

Biological Activity

(Z)-N'-benzylidene-3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide is a compound belonging to the pyrazole family, which has garnered significant interest due to its diverse biological activities. Pyrazole derivatives are known for their therapeutic potential, particularly in oncology, anti-inflammatory responses, and antimicrobial properties. This article focuses on the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C17H18N4OC_{17}H_{18}N_4O. The structure features a pyrazole ring, which is pivotal for its biological activity. The presence of the benzylidene and ethylphenyl substituents enhances its pharmacological profile.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. In one study, related pyrazole compounds exhibited IC50 values ranging from 3.79 µM to 49.85 µM against different cancer cell lines such as MCF7 and A549 .

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundCell LineIC50 (µM)
Compound AMCF73.79
Compound BSF-26812.50
Compound CA54926.00
This compoundN/AN/A

Anti-inflammatory Activity

Pyrazoles are also recognized for their anti-inflammatory properties. Research indicates that certain derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways . This suggests that this compound may possess similar activities, potentially making it a candidate for treating inflammatory diseases.

Antimicrobial Activity

In addition to anticancer and anti-inflammatory effects, pyrazole derivatives have shown promise as antimicrobial agents. Studies have reported that some pyrazoles exhibit significant activity against various bacterial strains, which could be attributed to their ability to disrupt bacterial cell walls or inhibit essential metabolic pathways .

Case Studies

Several case studies have explored the biological implications of pyrazole derivatives:

  • Study on Antitumor Activity : A recent investigation into a series of pyrazole derivatives including this compound found that compounds with specific substitutions showed enhanced antitumor efficacy through apoptosis induction in cancer cells .
  • Kinase Inhibition Studies : Research has demonstrated that certain pyrazoles act as kinase inhibitors, which are crucial in cancer therapy due to their role in cell signaling pathways. Some derivatives have shown IC50 values in the low nanomolar range against specific kinases, indicating strong inhibitory potential .

Chemical Reactions Analysis

Cyclocondensation Reactions

The hydrazide group undergoes cyclocondensation with carboxylic acid derivatives or CS₂ to form heterocyclic systems:

  • With CS₂ under basic conditions : Forms 1,3,4-thiadiazole derivatives via intramolecular cyclization (Table 1) .
  • With acetic anhydride : Produces 1,3,4-oxadiazoles through dehydrative cyclization (Scheme 1) .

Table 1: Cyclocondensation Reactions

ReagentConditionsProductYield (%)Reference
CS₂, KOHReflux, EtOH, 6 h5-(4-Ethylphenyl)-1,3,4-thiadiazol-2-amine78
Ac₂O, NaOAc120°C, 4 h3-(4-Ethylphenyl)-1,3,4-oxadiazol-5-amine85

Oxidation and Hydrolysis

  • Oxidation with KMnO₄ : The benzylic C-H bond in the 4-ethylphenyl group oxidizes to a carboxylic acid, yielding 3-(4-carboxyphenyl) derivatives (Scheme 2) .
  • Acid hydrolysis : Cleaves the hydrazone bond (C=N) to regenerate 3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide and benzaldehyde (Figure 2) .

Figure 2 : Hydrolysis pathway under HCl/EtOH (reflux, 2 h) .

Condensation with Active Methylene Compounds

The aldehyde-equivalent reactivity of the benzylidene group enables Knoevenagel condensations:

  • With malononitrile : Forms cyano-substituted propenone derivatives (Table 2) .

Table 2: Condensation Reactions

PartnerCatalystProductApplicationReference
MalononitrilePiperidine, EtOH(Z)-3-(4-Ethylphenyl)-5-(2-cyanovinyl)-1H-pyrazoleAntifungal agents

Coordination Chemistry

The carbohydrazide acts as a bidentate ligand for transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes with enhanced bioactivity (Table 3) .

Table 3: Metal Complexes

Metal SaltConditionsComplex StructureBioactivity (MIC, µg/mL)Reference
CuCl₂·2H₂ORT, MeOH, 1 h[Cu(L)₂Cl₂]2.5 (S. aureus)

Biological Activity Correlation

Reaction products exhibit notable pharmacological profiles:

  • Thiadiazoles : Potent antifungal activity against C. albicans (MIC = 6.3 µg/mL) .
  • Metal complexes : Enhanced antibacterial efficacy due to improved membrane permeability .

Stability and Decomposition

  • Thermal stability : Decomposes above 250°C, forming 4-ethylphenol and CO₂ .
  • Photolysis : UV exposure (λ = 254 nm) induces C=N bond cleavage, yielding azine byproducts .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Compound Name Substituents (R₁, R₂) Configuration Key Features Biological Activity Reference
(Z)-N'-Benzylidene-3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide R₁ = 4-ethylphenyl; R₂ = 2-hydroxybenzylidene Z Hydrophobic ethyl group, hydroxyl for H-bonding Not reported in literature (data gap)
N'-Benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide derivatives R₁ = 4-bromophenyl; R₂ = benzoyl - Electron-withdrawing bromo group, amide linkage Potent antibacterial activity (MIC: 2–8 µg/mL against S. aureus and E. coli)
(E)-N’-(4-Methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide R₁ = 4-methylphenyl; R₂ = 4-methoxybenzylidene E Methoxy group enhances electron density Structural studies (DFT, X-ray); no reported bioactivity
N’-(4-Nitrobenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide R₁ = 3-nitrophenyl; R₂ = 4-nitrobenzylidene E Strong electron-withdrawing nitro groups Predicted high reactivity (computational); untested biologically
(E)-N′-(1-(4-Hydroxyphenyl)ethylidene)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide R₁ = 5-methylthienyl; R₂ = 4-hydroxyphenylethylidene E Thiophene enhances π-π interactions Not reported

Key Observations :

  • Substituent Electronic Effects : Electron-withdrawing groups (e.g., bromo, nitro) enhance antibacterial activity by increasing electrophilicity , while electron-donating groups (e.g., methoxy, ethyl) may improve solubility or target binding .
  • Stereochemistry : The Z-configuration in the target compound may influence molecular packing and intermolecular interactions compared to E-isomers, though biological data for Z-forms are scarce .

Computational and Physicochemical Comparisons

  • DFT Studies : (E)-4-Methoxybenzylidene derivatives exhibit HOMO-LUMO gaps of ~4.5 eV, indicating moderate reactivity . The target compound’s HOMO-LUMO profile remains unstudied.
  • Solubility and LogP : Nitro-substituted analogues (LogP ~3.5) are less soluble than ethyl/methoxy derivatives (LogP ~2.8–3.0), highlighting the trade-off between hydrophobicity and bioavailability .

Q & A

Q. Answer :

  • FTIR : Identify key functional groups:
    • C=N (Schiff base): 1580–1620 cm1^{-1}
    • Pyrazole NH: 3200–3300 cm1^{-1} .
  • 1H^1H-NMR : Confirm Z-configuration via deshielded imine proton (δ 8.2–8.5 ppm) and coupling patterns of aromatic protons .

Advanced Question : How do solvent effects and tautomerism complicate spectral interpretation? Answer :

  • Solvent-dependent shifts : Polar solvents (DMSO-d6_6) stabilize keto-enol tautomers, altering NH and C=O signal positions. Use variable-temperature NMR to suppress tautomerism .
  • X-ray crystallography : Resolve ambiguities by determining absolute configuration via SHELXL refinement (e.g., Flack parameter <0.1) .

Basic Question: What biological activities have been reported for structurally similar pyrazole-carbohydrazide derivatives?

Q. Answer :

  • Antibacterial : N′-Benzoyl analogs inhibit S. aureus DNA gyrase (IC50_{50}: 0.15 µg/mL) via binding to the ATPase domain .
  • Enzyme inhibition : (E)-N′-indole derivatives block ER aminopeptidases (IC50_{50}: ~1 µM) through CH···O interactions with Ser342 .

Advanced Question : How can structural modifications enhance target selectivity? Answer :

  • Substituent engineering : Introduce electron-withdrawing groups (e.g., -Br at the 4-bromophenyl moiety) to improve DNA gyrase binding via halogen bonding with Arg1216 .
  • Pharmacophore mapping : Use PyMOL to align active conformers and identify critical distances (e.g., 3.5 Å between pyrazole NH and catalytic Ser residue) .

Basic Question: How are crystallographic data for this compound typically refined?

Q. Answer :

  • Software : SHELXL for small-molecule refinement, leveraging least-squares minimization and TWIN/BASF commands for handling twinned crystals .
  • Validation : Check R-factor convergence (<5% difference between Rint_{\text{int}} and Rσ_{\sigma}) and Hirshfeld surface analysis for packing interactions .

Advanced Question : How do crystallographic disorders affect electron density maps? Answer :

  • Disorder modeling : Use PART instructions in SHELXL to refine overlapping conformers (e.g., benzylidene ring rotation). Apply ISOR restraints to prevent overfitting .
  • Multipole refinement : For high-resolution data (<0.8 Å), employ HAR to resolve electron density delocalization in aromatic systems .

Basic Question: How can contradictions between experimental and computational data be resolved?

Q. Answer :

  • Case study : If DFT predicts Z-configuration but X-ray shows E, re-evaluate solvent effects during crystallization. Ethanol may stabilize E-isomers via intermolecular H-bonding networks .
  • Hybrid methods : Combine molecular dynamics (MD) simulations with experimental IR to assess conformational flexibility in solution .

Advanced Question : What statistical tools validate SAR models for conflicting bioactivity data? Answer :

  • QSAR validation : Use leave-one-out cross-validation (LOO-CV) with R2^2 >0.6 and RMSE <0.5 to ensure model robustness. For outliers, re-examine steric parameters (e.g., Taft Es values) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.